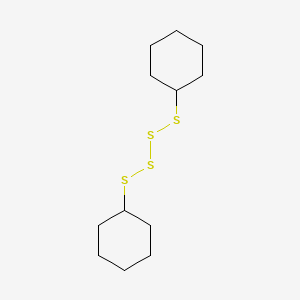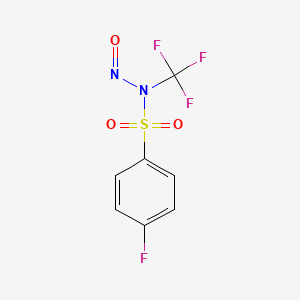![molecular formula C11H24Si2 B14422579 (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] CAS No. 84677-99-6](/img/structure/B14422579.png)
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] is a unique organosilicon compound characterized by its distinctive structure, which includes a propane backbone with two ethenyl(dimethyl)silane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of propane-1,3-diol with ethenyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Propane-1,3-diol and ethenyl(dimethyl)silane.
Catalyst: A suitable catalyst such as a platinum-based catalyst.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
On an industrial scale, the production of (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted silanes, and various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] exerts its effects involves its interaction with specific molecular targets. The ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties. Additionally, the silane groups can interact with various substrates, providing strong adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
(Propane-1,3-diyl)bis[trimethylsilane]: Similar structure but with trimethylsilane groups instead of ethenyl(dimethyl)silane.
(Propane-1,3-diyl)bis[phenyl(dimethyl)silane]: Contains phenyl groups, offering different chemical properties.
Uniqueness
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] is unique due to its ethenyl groups, which provide reactive sites for further functionalization and polymerization. This makes it particularly valuable in applications requiring customizable material properties.
Properties
| 84677-99-6 | |
Molecular Formula |
C11H24Si2 |
Molecular Weight |
212.48 g/mol |
IUPAC Name |
ethenyl-[3-[ethenyl(dimethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-7-12(3,4)10-9-11-13(5,6)8-2/h7-8H,1-2,9-11H2,3-6H3 |
InChI Key |
SBOJWTKWEIHBKC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)


![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)





